molecular formula C16H14N4O4 B043052 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid CAS No. 124676-19-3

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid

Cat. No. B043052
M. Wt: 326.31 g/mol
InChI Key: BNCGQJZQVLAXAB-UHFFFAOYSA-N
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Patent
US07582624B2

Procedure details

A mixture of glyoxylic acid monohydrate (4.60 g), benzotriazole (5.95 g) and benzyl carbamate (7.55 g) was heated to reflux in toluene (100 ml) for 18 h, under Dean-Stark conditions. The mixture was then allowed to cool to room temperature, and the resulting precipitate collected by filtration. This was then recrystallised from diethyl ether giving an off-white solid (11.66 g)
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=O.[NH:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[N:8]1.[C:16](=[O:26])([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[NH2:17]>C1(C)C=CC=CC=1>[N:7]1([CH:3]([NH:17][C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:26])[C:2]([OH:6])=[O:5])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[N:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
5.95 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
7.55 g
Type
reactant
Smiles
C(N)(OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
This was then recrystallised from diethyl ether giving an off-white solid (11.66 g)

Outcomes

Product
Name
Type
Smiles
N1(N=NC2=C1C=CC=C2)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.